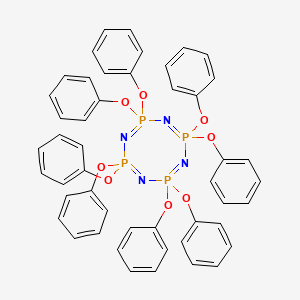
Octaphenoxycyclotetraphosphazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octaphenoxycyclotetraphosphazene (CAS No. 992-79-0) is a compound with the chemical formula
C48H40N4O8P4
. It belongs to the class of polyphosphazenes, which are inorganic polymers containing alternating phosphorus and nitrogen atoms in their backbone. This compound features eight phenoxyl (–OPh) groups attached to a cyclotetraphosphazene ring. These phenoxyl groups are aromatic rings with oxygen substituents.Preparation Methods
Synthetic Routes: Octaphenoxycyclotetraphosphazene can be synthesized through various methods. One common approach involves the reaction of hexachlorocyclotriphosphazene (N3P3Cl6) with phenol (C6H5OH) in the presence of a base. The reaction proceeds as follows:
N3P3Cl6+8C6H5OH→C48H40N4O8P4+6HCl
Industrial Production: this compound is not produced on a large scale industrially. it serves as a valuable precursor for other functionalized polyphosphazenes.
Chemical Reactions Analysis
Octaphenoxycyclotetraphosphazene undergoes several chemical reactions:
Substitution Reactions: The phenoxyl groups can be replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to changes in its properties.
Polymerization: this compound can participate in polymerization reactions to form larger polyphosphazene chains.
Common reagents include nucleophiles (e.g., amines, alcohols), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride).
Scientific Research Applications
Octaphenoxycyclotetraphosphazene finds applications in various fields:
Materials Science: It contributes to the development of flame-retardant materials due to its high phosphorus content.
Biomedical Applications: Researchers explore its potential as drug carriers and tissue scaffolds.
Catalysis: The compound’s unique structure makes it an interesting catalyst for various reactions.
Mechanism of Action
The exact mechanism by which Octaphenoxycyclotetraphosphazene exerts its effects depends on its specific application. In drug delivery, for instance, it may release drugs slowly due to its hydrolyzable phenoxyl groups.
Comparison with Similar Compounds
Octaphenoxycyclotetraphosphazene stands out due to its eight phenoxyl groups, which provide versatility in functionalization. Similar compounds include hexaphenoxycyclotriphosphazene and other polyphosphazenes with varying substituents.
Properties
| 992-79-0 | |
Molecular Formula |
C48H40N4O8P4 |
Molecular Weight |
924.7 g/mol |
IUPAC Name |
2,2,4,4,6,6,8,8-octaphenoxy-1,3,5,7-tetraza-2λ5,4λ5,6λ5,8λ5-tetraphosphacycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C48H40N4O8P4/c1-9-25-41(26-10-1)53-61(54-42-27-11-2-12-28-42)49-62(55-43-29-13-3-14-30-43,56-44-31-15-4-16-32-44)51-64(59-47-37-21-7-22-38-47,60-48-39-23-8-24-40-48)52-63(50-61,57-45-33-17-5-18-34-45)58-46-35-19-6-20-36-46/h1-40H |
InChI Key |
MPAHZJBGSWHKBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=NP(=N2)(OC3=CC=CC=C3)OC4=CC=CC=C4)(OC5=CC=CC=C5)OC6=CC=CC=C6)(OC7=CC=CC=C7)OC8=CC=CC=C8)OC9=CC=CC=C9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



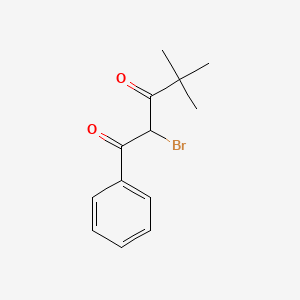
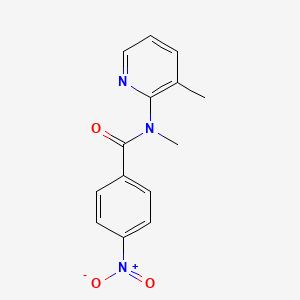
![2-[(3-Methoxy-3-oxopropyl)amino]benzoic acid](/img/structure/B12002484.png)
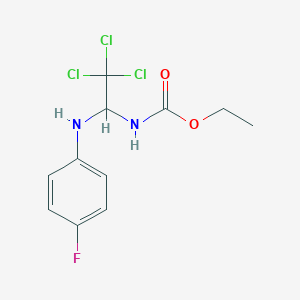

![4-{(E)-[2-({[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12002502.png)
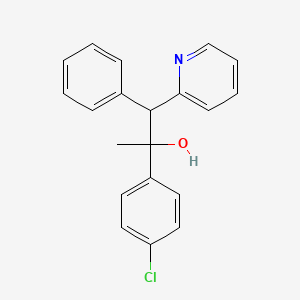
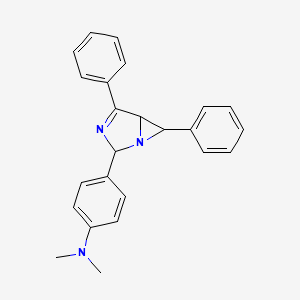


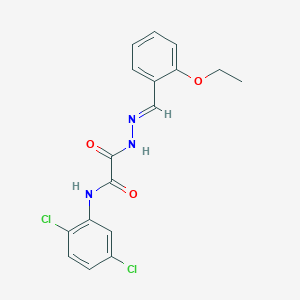
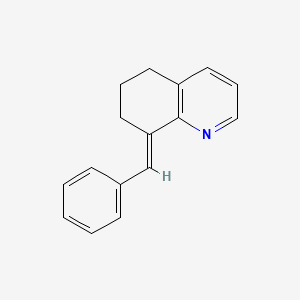
![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
